3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
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Overview
Description
3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO4. It is a derivative of phenylalanine, featuring an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the hydrolysis of the amine to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the nitro group results in the formation of an amine .
Scientific Research Applications
3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It has potential therapeutic applications due to its structural similarity to phenylalanine, an essential amino acid.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 3-(3-Methoxyphenyl)propionic acid
Uniqueness
3-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring. The presence of both an amino group and a hydroxyl group in specific positions allows for unique chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
3-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-6-2-3-9(12)7(4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14) |
InChI Key |
SDSUWEAQDKOWRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(CC(=O)O)N |
Origin of Product |
United States |
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